2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate
CAS No.: 2724208-33-5
Cat. No.: VC11721286
Molecular Formula: C16H23BO5
Molecular Weight: 306.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2724208-33-5 |
---|---|
Molecular Formula | C16H23BO5 |
Molecular Weight | 306.2 g/mol |
IUPAC Name | 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl acetate |
Standard InChI | InChI=1S/C16H23BO5/c1-12(18)19-10-11-20-14-8-6-13(7-9-14)17-21-15(2,3)16(4,5)22-17/h6-9H,10-11H2,1-5H3 |
Standard InChI Key | SRHOLFGOQZNVOQ-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC(=O)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOC(=O)C |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate (CAS RN: 269410-28-8) comprises a phenoxyethyl acetate backbone tethered to a pinacol boronate group. The compound’s IUPAC name is ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate, with the molecular formula C₁₆H₂₃BO₅ and a molecular weight of 306.16 g/mol . Its canonical SMILES representation, O=C(OCC)COC1=CC=C(C=C1)B2OC(C)(C)C(O2)(C)C, highlights the ester and boronate functionalities .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₃BO₅ |
Molecular Weight | 306.16 g/mol |
CAS RN | 269410-28-8 |
InChI Key | IWVRBFCAALMWBP-UHFFFAOYSA-N |
The boronate group’s sp²-hybridized boron atom enables participation in Suzuki-Miyaura cross-coupling reactions, while the ethyl acetate moiety enhances solubility in organic solvents .
Synthesis and Optimization
General Synthetic Routes
The synthesis of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl acetate typically proceeds via a two-step protocol:
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Boronation of Aryl Halides: Aryl bromides or iodides undergo palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) to install the boronate group. For example, 4-bromophenol derivatives react with B₂pin₂ in the presence of Pd(dppf)Cl₂ and potassium acetate (KOAc) in 1,4-dioxane at 110°C under inert conditions .
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Esterification: The phenolic intermediate is then treated with ethyl bromoacetate in the presence of a base such as cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) to form the acetate ester.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Pd(dppf)Cl₂, KOAc, 1,4-dioxane, 110°C, N₂ | 68% |
2 | Cs₂CO₃, THF, reflux | 70% |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance yield and purity. Automated systems ensure precise control over reaction parameters, such as temperature and stoichiometry, critical for reproducibility.
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound’s boronate group participates in palladium-catalyzed cross-couplings with aryl halides, forming biaryl structures essential in pharmaceuticals and organic electronics. For instance, coupling with 4-bromotoluene generates ethyl 2-(4-(p-tolyl)phenoxy)acetate, a precursor to liquid crystalline polymers.
Hydrolysis and Functionalization
Hydrolysis of the acetate ester under acidic or basic conditions yields 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetic acid, which can be further functionalized into amides or ketones .
Table 3: Common Reaction Pathways
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives |
Ester Hydrolysis | NaOH, H₂O/EtOH, reflux | Carboxylic acid |
Oxidation | H₂O₂, AcOH, rt | Phenol-boronic acid adduct |
Industrial and Research Applications
Polymer Science
The compound serves as a monomer in synthesizing boronate-containing polymers, which exhibit stimuli-responsive behavior for drug delivery systems. Copolymerization with styrene derivatives yields materials with tunable thermal properties .
Pharmaceutical Intermediates
As a Suzuki coupling partner, it facilitates the synthesis of kinase inhibitors and NSAID derivatives. For example, coupling with 5-bromoindole produces intermediates for anti-inflammatory agents .
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